molecular formula C12H9BrN2O3 B8706643 3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

Cat. No.: B8706643
M. Wt: 309.11 g/mol
InChI Key: PTAWXTKRYPJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrN2O3 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-1-(2-methyl-4-nitrophenyl)pyridin-2-one

InChI

InChI=1S/C12H9BrN2O3/c1-8-7-9(15(17)18)4-5-11(8)14-6-2-3-10(13)12(14)16/h2-7H,1H3

InChI Key

PTAWXTKRYPJWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

44.5 g (280 mmol) of 3-bromopyridin-2(1H)-one are dissolved in 750 ml of anhydrous dimethyl sulfoxide and admixed at room temperature with 33.4 g (298 mmol) of potassium tert-butoxide in portions. The suspension is stirred at this temperature for 1 h, before 38.5 g (280 mmol) of 1-fluoro-2-methyl-4-nitrobenzene are added and the reaction solution is heated to 80° C. for 20 h. It is allowed to cool and diluted cautiously with water. The precipitated crystalline solid is filtered off, washed with a little water and dried under reduced pressure. This affords 62 g (80% of theory) of the desired product.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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